Aeruginosin EI461

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aeruginosin EI461 is a natural product isolated from the cyanobacterium Microcystis aeruginosa. It belongs to the aeruginosin family, which is known for its diverse bioactivities, particularly as inhibitors of serine proteases. The compound has garnered significant interest due to its potential therapeutic applications, especially in the treatment of diseases involving protease dysregulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Aeruginosin EI461 involves multiple steps, including the formation of a unique bicyclic α-amino acidKey steps include catalytic asymmetric phase-transfer reactions and catalytic asymmetric epoxidation promoted by lanthanide–BINOL complexes .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows advanced organic synthesis techniques. The scalability of these methods remains a challenge due to the complexity of the molecule.

Analyse Des Réactions Chimiques

Types of Reactions: Aeruginosin EI461 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Applications De Recherche Scientifique

Structural Characteristics

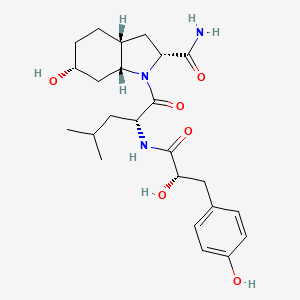

Aeruginosin EI461 is characterized by the presence of a 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, which plays a crucial role in its biological activity. The stereochemistry of this compound differs from other known aeruginosins, which may influence its interactions with biological targets . The compound's structure was elucidated using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, which confirmed its unique configuration .

Biochemical Properties

Protease Inhibition:

this compound has been identified as a potent inhibitor of serine proteases. In vitro studies have demonstrated its ability to inhibit various serine proteases, including trypsin and thrombin, which are critical in numerous physiological processes such as blood coagulation and digestion . The mechanism of inhibition has been studied through X-ray crystallography, revealing how this compound binds to the active site of these enzymes .

Cell Cycle Arrest:

Recent research indicates that this compound can induce cell cycle arrest in cancer cells at the S and G2/M phases. This effect suggests potential applications in cancer therapeutics, where controlling cell proliferation is crucial .

Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Cancer Treatment: Due to its ability to inhibit proteases involved in tumor progression and metastasis, this compound may be developed into an anticancer agent. Its capacity to arrest the cell cycle further supports this potential .

- Anticoagulant Properties: Given its inhibitory effects on thrombin, this compound could be explored as an anticoagulant drug. This application is particularly relevant for patients at risk of thrombosis or those undergoing surgeries where blood clotting needs to be managed .

- Anti-inflammatory Effects: Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties. Further research could elucidate whether this compound can be utilized in treating inflammatory diseases .

Case Studies and Research Findings

-

Inhibition Studies:

A study demonstrated that this compound effectively inhibits trypsin with an IC50 value indicative of strong binding affinity. This finding highlights its potential as a therapeutic agent targeting serine proteases . -

Cell Cycle Analysis:

Research involving cancer cell lines showed that treatment with this compound led to significant cell cycle arrest. Flow cytometry analysis confirmed increased populations of cells in the S and G2/M phases post-treatment, suggesting a mechanism for its antitumor activity .

Mécanisme D'action

Aeruginosin EI461 exerts its effects primarily by inhibiting serine proteases. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition is facilitated by the unique structure of this compound, which includes a bicyclic α-amino acid core . The molecular targets include various serine proteases involved in disease pathways, such as trypsin and thrombin.

Comparaison Avec Des Composés Similaires

Aeruginosin EI461 is unique due to its specific structure and potent inhibitory activity against serine proteases. Similar compounds in the aeruginosin family include:

- Aeruginosin 98-B

- Aeruginosin 298-A

- Varlaxins 1046A and 1022A

These compounds share a common core structure but differ in their functional groups and bioactivities. This compound stands out for its strong inhibition of serine proteases and potential therapeutic applications .

Propriétés

Formule moléculaire |

C24H35N3O6 |

|---|---|

Poids moléculaire |

461.6 g/mol |

Nom IUPAC |

(2R,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |

InChI |

InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20-,21+/m1/s1 |

Clé InChI |

FEBDAAYWFMTVBF-KAUTUKSKSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O |

SMILES canonique |

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonymes |

aeruginosin EI461 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.